Jentadueto - 1198772-26-7

Jentadueto

Catalog Number: EVT-273033
CAS Number: 1198772-26-7
Molecular Formula: C29H39N13O2
Molecular Weight: 601.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linagliptin mixture with metformin is a fixed combination of linagliptin plus metformin for the treatment of type 2 diabetes.
Overview

Jentadueto is a pharmaceutical compound that combines linagliptin and metformin hydrochloride, primarily indicated for the management of type 2 diabetes mellitus. This combination drug is designed to improve glycemic control in adults who have not achieved adequate control with metformin alone or who are already controlled on the free combination of both agents. The mechanism of action involves targeting multiple defects in glucose metabolism, including decreased insulin synthesis and release, and increased hepatic glucose production .

Source and Classification

Jentadueto is classified as an oral hypoglycemic agent. It falls under the category of dipeptidyl peptidase-4 inhibitors (linagliptin) and biguanides (metformin). Linagliptin enhances the body's ability to lower blood sugar levels by increasing incretin levels, which in turn stimulates insulin secretion from the pancreas. Metformin primarily works by decreasing hepatic glucose production and improving insulin sensitivity .

Synthesis Analysis

The synthesis of Jentadueto involves the combination of linagliptin and metformin hydrochloride. Linagliptin is synthesized through a series of chemical reactions that include the formation of its core structure, followed by various modifications to enhance its pharmacological properties. Metformin is synthesized from guanidine and dimethylformamide through a multi-step process involving condensation reactions.

Technical Details

  • Linagliptin Synthesis: Typically involves the use of cyclization reactions to form its bicyclic structure, followed by functional group modifications.
  • Metformin Synthesis: Involves the reaction between guanidine and dimethyl carbonate or other derivatives to form the biguanide structure.

The specific synthetic pathways can vary based on proprietary methods used by pharmaceutical companies but generally follow established organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of Jentadueto can be described as follows:

  • Linagliptin: C₂₁H₂₅N₅O₂S
  • Metformin Hydrochloride: C₄H₁₁N₅·HCl

Structure Data

  • Linagliptin: Contains a bicyclic structure with a 1,3-thiazolidine ring, which is crucial for its activity as a Dipeptidyl Peptidase-4 inhibitor.
  • Metformin Hydrochloride: A simple biguanide structure characterized by two guanidine units connected by a nitrogen atom.

The combination results in a compound that retains the pharmacological benefits of both individual components while minimizing side effects associated with higher doses of either agent alone.

Chemical Reactions Analysis

Technical Details

  • Stability Studies: Research has shown that linagliptin is stable under various conditions but can degrade under extreme pH levels or in the presence of light.
  • Degradation Pathways: Common degradation products include various impurities that must be monitored during formulation development.

Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess the stability and purity of Jentadueto formulations .

Mechanism of Action

The mechanism of action for Jentadueto involves two primary pathways:

  1. Linagliptin's Role: As a Dipeptidyl Peptidase-4 inhibitor, linagliptin increases levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells in response to meals while suppressing glucagon release from alpha cells.
  2. Metformin's Role: Metformin reduces hepatic glucose production, enhances insulin sensitivity in peripheral tissues, and promotes glucose uptake in muscle cells.

Together, these actions result in improved glycemic control without significant risk of hypoglycemia when used appropriately .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white tablets.
  • Solubility: Linagliptin is sparingly soluble in water, while metformin hydrochloride is more soluble.

Chemical Properties

Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to assess these properties during development .

Applications

Jentadueto is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control:

  • Pharmacokinetic Studies: Assessing how the drug behaves in the body over time.
  • Combination Therapy: Used alongside other medications to achieve better glycemic control.

Research continues into optimizing its use in various populations, including those with renal impairment or other comorbidities associated with diabetes .

Introduction to Jentadueto: Pharmacological Classification and Therapeutic Context

Dual-Agent Antidiabetic Therapy: DPP-4 Inhibitors and Biguanides

The pharmacological synergy in Jentadueto stems from complementary mechanisms targeting distinct aspects of type 2 diabetes pathophysiology:

  • Metformin's primary actions: Reduces hepatic glucose production through AMP-activated protein kinase (AMPK) activation and enhances peripheral insulin sensitivity. Additionally, metformin demonstrates modest enhancement of intestinal GLP-1 secretion, creating biological precedence for synergy with DPP-4 inhibition [4] [7] [8].

  • Linagliptin's enzymatic inhibition: As a potent, competitive, reversible inhibitor of dipeptidyl peptidase-4 (IC₅₀ ≈ 1 nM), linagliptin prolongs the activity of endogenous incretin hormones (GLP-1 and GIP). This enhances glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells [7] [8]. Linagliptin exhibits unique pharmacokinetics among DPP-4 inhibitors due to:

  • Extensive plasma protein binding (>99%), primarily to DPP-4 enzyme
  • Non-linear pharmacokinetics at therapeutic concentrations
  • Primarily hepatobiliary elimination pathway (≈80% of clearance)
  • Minimal renal excretion (<7% of parent compound) [8]

Table 1: Pharmacodynamic Properties of Jentadueto Components

MechanismMetformin HydrochlorideLinagliptin
Primary TargetLiver (hepatic gluconeogenesis)Plasma DPP-4 enzyme
Incretin EffectIndirect stimulation of GLP-1 secretionDirect protection of endogenous incretins
Insulin SecretionNo direct effectGlucose-dependent enhancement
Glucagon SuppressionIndirect reductionDirect suppression
Tissue SensitivityImproves insulin sensitivityNeutral effect

The convergence of these mechanisms creates a comprehensive approach to glucose regulation: metformin targets fasting plasma glucose through hepatic mechanisms and insulin sensitization, while linagliptin primarily addresses postprandial hyperglycemia through incretin-mediated effects [4] [7]. Preclinical investigations demonstrate that metformin-induced GLP-1 secretion creates substrate for DPP-4 inhibition, establishing a biochemical foundation for therapeutic synergy. This complementary action profile translates clinically to greater HbA1c reductions than either agent achieves alone, without the weight gain associated with some other antidiabetic classes [4] [7] [8].

Rationale for Fixed-Dose Combination Therapy in Type 2 Diabetes Management

Fixed-dose combinations represent a strategic advancement in chronic disease management, particularly for type 2 diabetes where treatment complexity often compromises adherence. Jentadueto specifically addresses several clinical and therapeutic imperatives:

  • Enhanced Glycemic Efficacy: Clinical trials consistently demonstrate superior glycemic control with initial combination therapy versus stepwise approaches. In a pivotal 24-week randomized trial of treatment-naive adults with baseline HbA1c 8.5-12.0%, linagliptin-metformin combination achieved significantly greater HbA1c reduction (Δ -2.9%) compared to linagliptin monotherapy (Δ -2.0%; p<0.0001). Additionally, 54% of combination patients reached HbA1c <7% versus 30% with monotherapy [5]. These findings were sustained in long-term extensions, with combination therapy maintaining HbA1c reductions of -1.63% over 1.5 years [4].

  • Adherence Optimization: The World Health Organization estimates approximately 50% non-adherence to chronic medications. Jentadueto reduces pill burden by consolidating two agents into a single administration, potentially improving medication persistence. This consolidation is particularly relevant for diabetes management, where polypharmacy is common due to comorbidities [7] [9].

  • Physiological Preservation: By employing complementary mechanisms without overlapping adverse effect profiles, the combination avoids exacerbating class-specific side effects. Unlike sulfonylurea-containing regimens, the linagliptin-metformin combination maintains a low hypoglycemia risk profile while achieving substantial glycemic control [4] [7].

Table 2: Clinical Efficacy of Linagliptin-Metformin Combination Therapy

Study ParameterMonotherapy (Linagliptin)Combination TherapyStatistical Significance
HbA1c Reduction (baseline ~9.5%)-2.0%-2.9%p<0.0001 [5]
Patients Achieving HbA1c <7.0%30%54%p<0.01 [5]
FPG Reduction-35 mg/dL-54 mg/dLp<0.01 [5]
Hypoglycemia Incidence3.2%1.9%NS [5]
Long-term Maintenance (1.5 years)Not applicable-1.63% [4]

The clinical rationale extends beyond initial glycemic control to preservation of β-cell function. Preclinical models suggest DPP-4 inhibitors may protect pancreatic islets from glucotoxicity and lipotoxicity, while metformin's insulin-sensitizing effects reduce metabolic demand on β-cells. This potential for disease modification represents an important consideration in early treatment intensification [8].

Historical Evolution of Linagliptin-Metformin Combination Development

The development pathway of Jentadueto reflects evolving understanding of diabetes pathophysiology and rational drug design:

  • Metformin Foundation: Metformin hydrochloride became available in the United States in 1995, establishing itself as the first-line pharmacotherapy for type 2 diabetes due to its efficacy, weight neutrality, and low hypoglycemia risk. Its mechanism targeting insulin resistance complemented emerging insulin secretagogues, but limitations in monotherapy efficacy necessitated combination approaches [3].

  • Linagliptin Innovation: Linagliptin emerged from targeted drug design to create a xanthine-based DPP-4 inhibitor with unique pharmacokinetics. Early development focused on its high binding affinity and non-renal clearance pathway, making it distinct from renally eliminated DPP-4 inhibitors (sitagliptin, saxagliptin, alogliptin). The compound demonstrated potent enzyme inhibition (IC₅₀ ≈1 nM) and slow dissociation kinetics from DPP-4 [8].

  • Rational Combination: Bioequivalence studies established pharmacokinetic compatibility when co-administering linagliptin with metformin hydrochloride. The development program progressed through phase III trials including a pivotal study published in 2013 demonstrating that initial combination therapy provided superior and sustained glycemic control compared to either agent alone [4] [7].

  • Regulatory Milestones: Following FDA approval in January 2012, subsequent label expansions incorporated clinical evidence supporting use in high baseline HbA1c populations. In August 2014, the label was updated to include specific data on treatment-naive adults with baseline HbA1c 8.5-12.0%, highlighting the 2.9% HbA1c reduction achieved with initial combination therapy [5].

Table 3: Historical Development Timeline of Linagliptin-Metformin Therapy

YearDevelopment MilestoneSignificance
2009Drug-drug interaction study completionConfirmed no pharmacokinetic interference between components [8]
2011Phase III trial initiationAssessment of initial combination therapy in treatment-naive patients
Jan 2012FDA approval of JentaduetoFirst fixed-dose combination with linagliptin [2]
20131-year extension study publicationDemonstrated sustained efficacy and safety profile [4]
Aug 2014Label expansionIncluded data in treatment-naive patients with high baseline HbA1c [5]
2020Triple-combination approval (with empagliflozin)Evolved into Trijardy XR® as part of advanced combination therapies [6]

The evolution continued with the development of triple-combination therapies incorporating sodium-glucose cotransporter-2 (SGLT2) inhibition. In January 2020, the FDA approved Trijardy XR®, combining empagliflozin with linagliptin and metformin hydrochloride. This advancement built upon the established dual-mechanism foundation of Jentadueto, further enhancing therapeutic options for complex diabetes management [6].

Properties

CAS Number

1198772-26-7

Product Name

Jentadueto

IUPAC Name

1-carbamimidamido-N,N-dimethylmethanimidamide; 8-((3R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione

Molecular Formula

C29H39N13O2

Molecular Weight

601.72

InChI

InChI=1S/C25H28N8O2.C4H11N5/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20;1-9(2)4(7)8-3(5)6/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3;1-2H3,(H5,5,6,7,8)/t17-;/m1./s1

InChI Key

JQFLARMXIDCGKG-UNTBIKODSA-N

SMILES

CC#CCn(c12)c(N3CCC[C@@H](N)C3)nc1n(C)c(=O)n(Cc(nc4C)nc5c4cccc5)c2=O.CN(C(NC(N)=N)=N)C

Solubility

Soluble in DMSO

Synonyms

Linagliptin mixture with metformin; Jentadueto; Jentadueto Xr; Linagliptin / metformin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.